molecular formula C16H15N5O7S2 B601302 7-epi-Cefixime (Cefixime EP Impurity C) CAS No. 108691-83-4

7-epi-Cefixime (Cefixime EP Impurity C)

Cat. No. B601302
M. Wt: 453.46
InChI Key:
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Description

7-epi-Cefixime, also known as Cefixime EP Impurity C, is a chemical compound with the CAS number 108691-83-4 . Its chemical name is (6R,7S)-7-[[ (Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .


Molecular Structure Analysis

The molecular formula of 7-epi-Cefixime is C16H15N5O7S2 . The structure includes a bicyclic core, a thiazole ring, and several functional groups including an ethenyl group, an aminothiazolyl group, and a carboxymethoxyimino group .

Scientific Research Applications

Application in Drug Delivery Systems

  • Scientific Field : Pharmaceutical Science
  • Summary of the Application : Cefixime, a drug noted for its deficient water solubility, has been used in the formulation of ternary inclusion complexes to improve its solubility and subsequent oral bioavailability .
  • Methods of Application : The formulation of ternary inclusion complexes was executed utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), in conjunction with N-methyl-D-glucaminet (MG). This development was realized through the application of a mechanochemistry technique .
  • Results or Outcomes : The ternary complexes exhibited an uplift in apparent drug solubility, especially when juxtaposed with binary complexes. A prominent augmentation was perceived in the stability constant (Kc) and complexation efficiency (CE) when MG was integrated into the ternary complexes with HP-β-CD or SBE-β-CD .

Application in Analytical Method Development

  • Scientific Field : Analytical Chemistry
  • Summary of the Application : Analytical methods based on UV spectrometry, RP-HPLC & HPTLC have been developed for the determination of Cefixime individually and in combination with other drugs .
  • Methods of Application : The methods were validated according to ICH guideline in terms of accuracy, precision, robustness, and other aspects of analytical validation .
  • Results or Outcomes : The developed methods are simple, sensitive and reproducible and can be used for the routine analysis of Cefixime in bulk and Tablet dosage form .

Application in Quality Control and Method Validation

  • Scientific Field : Pharmaceutical Quality Control
  • Summary of the Application : Cefixime Impurity 7 can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cefixime .
  • Methods of Application : The specific methods of application would depend on the particular requirements of the ANDA or commercial production process. Typically, this would involve the use of analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the amount of Cefixime and its impurities in a given sample .
  • Results or Outcomes : The use of Cefixime Impurity 7 in this context helps ensure the quality and safety of the final pharmaceutical product by allowing for the accurate quantification of Cefixime and its impurities .

Application in Antibiotic Research

  • Scientific Field : Microbiology
  • Summary of the Application : Cefixime, including its impurities, is used in antibiotic research. It is a broad-spectrum, third-generation cephalosporin antibiotic derived semisynthetically .
  • Methods of Application : In antibiotic research, Cefixime can be used in various experimental setups, including in vitro assays to test bacterial susceptibility, and in vivo models to study the efficacy of the antibiotic in treating infections .
  • Results or Outcomes : The results of such research can lead to a better understanding of the antibiotic’s mechanism of action, its efficacy against various bacterial strains, and potential resistance mechanisms .

Application in Drug Synthesis Research

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Cefixime EP Impurity B, a byproduct formed during the synthesis of the antibiotic drug Cefixime, is commonly used as a reference standard in the pharmaceutical industry .
  • Results or Outcomes : The use of Cefixime EP Impurity B helps ensure the quality control of Cefixime drugs, ensuring that the levels of impurities are within acceptable limits .

Application in Bioavailability Enhancement

  • Scientific Field : Pharmaceutical Science
  • Summary of the Application : Cefixime has been used in the formulation of ternary inclusion complexes to improve its solubility and subsequent oral bioavailability .
  • Methods of Application : The formulation of ternary inclusion complexes was executed utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), in conjunction with N-methyl-D-glucaminet (MG). This development was realized through the application of a mechanochemistry technique .
  • Results or Outcomes : The ternary complexes exhibited an uplift in apparent drug solubility, especially when juxtaposed with binary complexes. A prominent augmentation was perceived in the stability constant (Kc) and complexation efficiency (CE) when MG was integrated into the ternary complexes with HP-β-CD or SBE-β-CD .

properties

IUPAC Name

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9-/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVVJOGVLARMR-WVIRHPHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747309
Record name (6R,7S)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-epi-Cefixime (Cefixime EP Impurity C)

CAS RN

108691-83-4
Record name (6R,7S)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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